4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole
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Overview
Description
4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that features a benzo[d][1,2,3]triazole core substituted with bromine, cyclobutyl, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions to form the benzo[d][1,2,3]triazole core, followed by selective bromination, fluorination, and cyclobutylation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and field-effect transistors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or DNA .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d][1,2,3]triazole: The parent compound without the bromine, cyclobutyl, and fluorine substitutions.
4-Bromo-1H-benzo[d][1,2,3]triazole: Similar structure but lacks the cyclobutyl and fluorine groups.
6-Fluoro-1H-benzo[d][1,2,3]triazole: Similar structure but lacks the bromine and cyclobutyl groups.
Uniqueness
4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole is unique due to the combination of its substituents, which confer distinct electronic and steric properties. These modifications can enhance its reactivity and specificity in various applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H9BrFN3 |
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Molecular Weight |
270.10 g/mol |
IUPAC Name |
4-bromo-1-cyclobutyl-6-fluorobenzotriazole |
InChI |
InChI=1S/C10H9BrFN3/c11-8-4-6(12)5-9-10(8)13-14-15(9)7-2-1-3-7/h4-5,7H,1-3H2 |
InChI Key |
USKCEISGNUDGBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C3=C(C(=CC(=C3)F)Br)N=N2 |
Origin of Product |
United States |
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